
Egfr WT/T790M-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr WT/T790M-IN-2 is a compound designed to target the epidermal growth factor receptor (EGFR) with a specific mutation known as T790M. This mutation is a common mechanism of resistance in non-small cell lung cancer (NSCLC) patients who have been treated with first- or second-generation tyrosine kinase inhibitors (TKIs). The T790M mutation increases the affinity of the receptor for ATP, thereby reducing the efficacy of TKIs .
Vorbereitungsmethoden
The synthesis of Egfr WT/T790M-IN-2 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as halogenation, nucleophilic substitution, and cyclization. The final step involves coupling the intermediate with a suitable reagent under specific conditions to yield the desired compound .
it is likely that the process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Egfr WT/T790M-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield a hydroxylated product, while reduction may yield a dehydroxylated product .
Wissenschaftliche Forschungsanwendungen
Egfr WT/T790M-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Wirkmechanismus
Egfr WT/T790M-IN-2 exerts its effects by binding to the ATP-binding site of the EGFR with T790M mutation. This binding inhibits the kinase activity of the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The molecular targets involved include the Ras/ERK1/2 and PI3K/AKT pathways .
Vergleich Mit ähnlichen Verbindungen
Egfr WT/T790M-IN-2 is unique compared to other similar compounds due to its high selectivity and potency against the T790M mutation. Similar compounds include:
Osimertinib: A third-generation EGFR TKI that selectively inhibits both EGFR sensitizing mutations and T790M resistance mutations.
Afatinib: A second-generation EGFR TKI that irreversibly binds to the receptor and inhibits its activity.
Gefitinib: A first-generation EGFR TKI that targets the ATP-binding site of the receptor.
This compound stands out due to its ability to overcome resistance mechanisms associated with the T790M mutation, making it a valuable tool in the development of new therapeutic strategies for NSCLC .
Eigenschaften
Molekularformel |
C19H13ClFN5S |
|---|---|
Molekulargewicht |
397.9 g/mol |
IUPAC-Name |
4-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-6-(4-fluorophenyl)-2-methylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C19H13ClFN5S/c1-27-19-24-17(13-5-7-15(21)8-6-13)16(10-22)18(25-19)26-23-11-12-3-2-4-14(20)9-12/h2-9,11H,1H3,(H,24,25,26)/b23-11+ |
InChI-Schlüssel |
TYHZBGWWBSLPJD-FOKLQQMPSA-N |
Isomerische SMILES |
CSC1=NC(=C(C(=N1)N/N=C/C2=CC(=CC=C2)Cl)C#N)C3=CC=C(C=C3)F |
Kanonische SMILES |
CSC1=NC(=C(C(=N1)NN=CC2=CC(=CC=C2)Cl)C#N)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


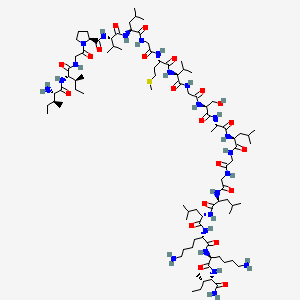
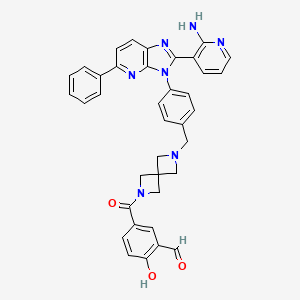
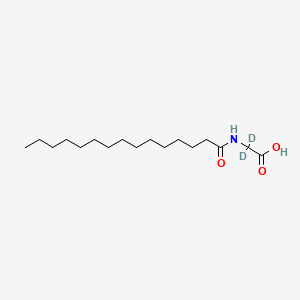
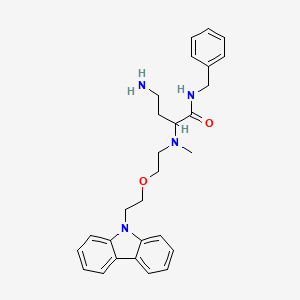
![1-[3-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B12374341.png)
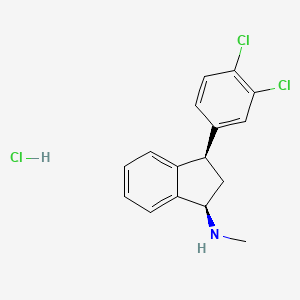


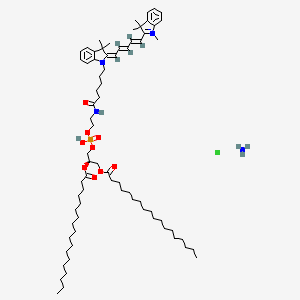

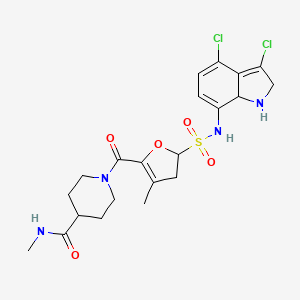
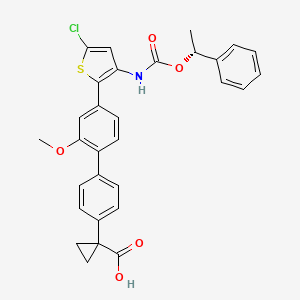

![5-Hydroxytetracyclo[10.2.1.02,11.04,9]pentadeca-4(9),5,7-triene-3,10-dione](/img/structure/B12374393.png)
